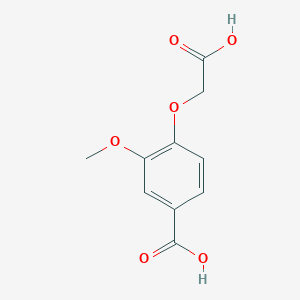
4-(Carboxymethoxy)-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethoxy)-3-methoxybenzoic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of benzoic acid, characterized by the presence of carboxymethoxy and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Carboxymethoxy)-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(methoxymethoxy)benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows:
Oxidation of 4-(methoxymethoxy)benzyl alcohol:
Another method involves the hydrolysis of 4-(carboxymethoxy)benzyl chloride in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds as follows:
Hydrolysis of 4-(carboxymethoxy)benzyl chloride:
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The methoxy and carboxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in basic or neutral conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Carboxymethoxy)-3-methoxybenzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and coatings.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-(Carboxymethoxy)-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-(Carboxymethoxy)benzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains additional carboxymethoxy groups, leading to increased acidity and potential for forming metal-organic frameworks.
4-(Carboxymethoxy)benzeneacetic acid: Contains an acetic acid moiety, which alters its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
4-(carboxymethoxy)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQZQINUJPCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2402773.png)
![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)
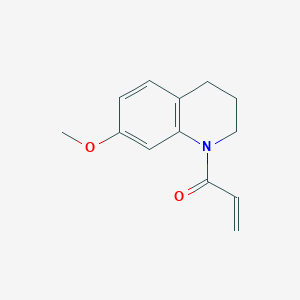
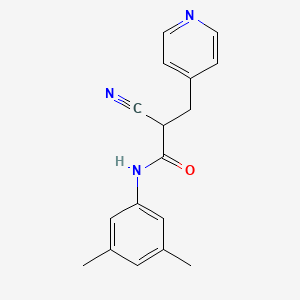
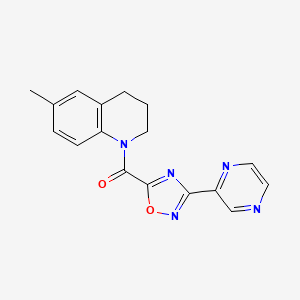
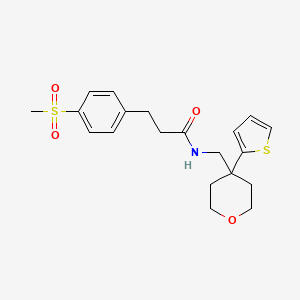
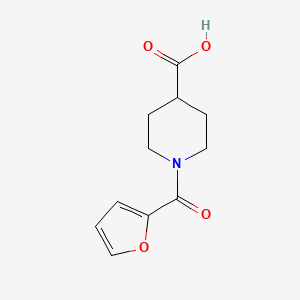
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)

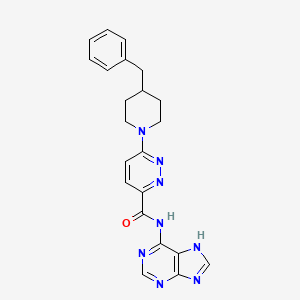
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2402790.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
